SPDP
Overview
Description
SPDP is a heterobifunctional crosslinker that enables the covalent linking of two target groups. It contains a succinimidyl ester that reacts with primary amines and a pyridyldithiol group that can form disulfide bonds with thiols after mild reduction . This compound is widely used in biochemical research for protein labeling and crosslinking applications.
Mechanism of Action
Target of Action
SPDP primarily targets primary amines and thiol groups in biomolecules . The primary amines are usually present in lysine residues of proteins, while the thiol groups are found in cysteine residues .
Mode of Action
this compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond, introducing the pyridyldithiol group into the protein . After mild reduction, the pyridyldithiol group can form a disulfide bond with other thiols .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is protein crosslinking. By forming covalent bonds between different proteins or different sites within the same protein, this compound can alter the spatial relationships and interactions within and between biomolecules .
Result of Action
The result of this compound action is the formation of covalently linked biomolecules. This can be used to create antibody-enzyme conjugates, attach antigens to carrier proteins, or prepare immunotoxins . The disulfide bonds formed by this compound are cleavable, allowing for the separation of crosslinked products if necessary .
Action Environment
The action of this compound can be influenced by several environmental factors. Its reactivity with amines is optimal at pH 7.5 . The disulfide bonds it forms can be cleaved using reducing agents like DTT or TCEP at pH 8.5 . It is also membrane-permeable, allowing it to carry out crosslinking within cells .
Biochemical Analysis
Biochemical Properties
SPDP Crosslinker plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those containing primary amines and sulfhydryl groups . The compound forms stable amide bonds with lysine residues and other primary amines through its N-hydroxysuccinimide (NHS) ester reactive group . On the other end, the 2-pyridyldithio group of this compound Crosslinker reacts optimally with sulfhydryls, forming disulfide bonds .
Cellular Effects
The effects of this compound Crosslinker on cells are primarily related to its ability to form crosslinks among molecules. This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of antibody-drug conjugates (ADCs), this compound Crosslinker can facilitate the targeted delivery of drugs to specific cells .
Molecular Mechanism
The molecular mechanism of action of this compound Crosslinker involves its two reactive groups: the NHS ester and the 2-pyridyldithio group . The NHS ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithio group reacts with sulfhydryls to form disulfide bonds . These reactions allow this compound Crosslinker to bind biomolecules together, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound Crosslinker can change over time. The compound’s NHS ester reactive group is sensitive to pH, with the rate of reaction and degradation by hydrolysis increasing with increasing pH . The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP involves the reaction of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
SPDP undergoes several types of reactions:
Substitution Reactions: The succinimidyl ester reacts with primary amines to form stable amide bonds.
Reduction Reactions: The pyridyldithiol group can be reduced to form free thiols, which can then react with other thiols to form disulfide bonds.
Common Reagents and Conditions
Primary Amines: React with the succinimidyl ester to form amide bonds.
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the pyridyldithiol group.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Disulfide Bonds: Formed after reduction and subsequent reaction with thiols.
Scientific Research Applications
SPDP is extensively used in various scientific research fields:
Chemistry: For the reversible crosslinking of proteins and peptides.
Biology: In the preparation of antibody-enzyme conjugates and other bioconjugates.
Medicine: Used in the development of immunotoxins and drug delivery systems.
Industry: Applied in the production of diagnostic reagents and biosensors.
Comparison with Similar Compounds
SPDP is unique due to its heterobifunctional nature, allowing it to react with both amines and thiols. Similar compounds include:
Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate (LC-SPDP): Has a longer spacer arm.
Sulfo-LC-SPDP: A sulfonated, water-soluble variant.
These compounds share similar reactivity but differ in their spacer arm length and solubility, making this compound particularly versatile for various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFQMWEFLOOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218366 | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68181-17-9 | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68181-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068181179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68181-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OHG8V08NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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